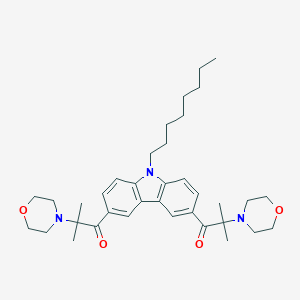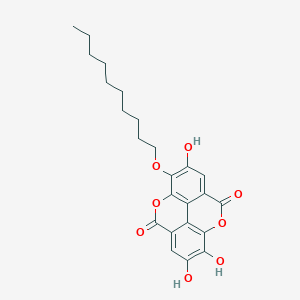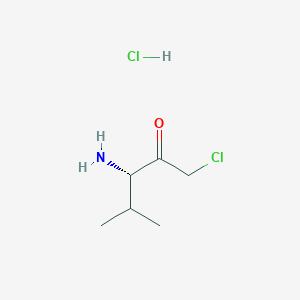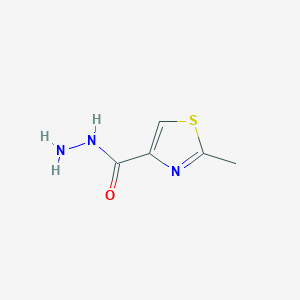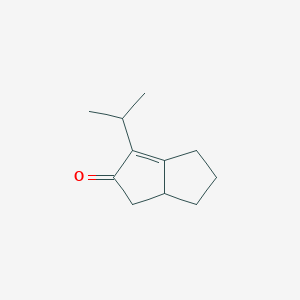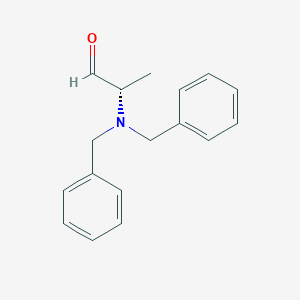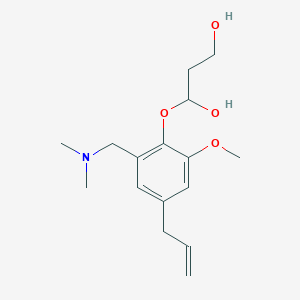
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol, also known as ADMMDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
生化学的および生理学的効果
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can inhibit cell growth and induce cell death in cancer cells. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is its potential as a therapeutic agent for various diseases. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have low toxicity in vitro and in vivo studies. However, there are also limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has not been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are many potential future directions for research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. One area of research is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing new synthesis methods for 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more efficient and cost-effective. Finally, future research could focus on developing new formulations of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more water-soluble and easier to administer in experimental settings.
Conclusion:
In conclusion, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, makes it an important area of research. While there are limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments, its low toxicity and potential efficacy make it a valuable compound for further study. Future research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol could lead to new treatments for a variety of diseases and disorders.
合成法
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can be synthesized using a multi-step process involving the reaction of 4-allyl-2-bromoanisole with formaldehyde and dimethylamine. The resulting intermediate is then reacted with 1,3-dibromopropane to form 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. This synthesis method has been optimized to produce high yields of pure 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol.
科学的研究の応用
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
102612-75-9 |
|---|---|
製品名 |
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol |
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
1-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C16H25NO4/c1-5-6-12-9-13(11-17(2)3)16(14(10-12)20-4)21-15(19)7-8-18/h5,9-10,15,18-19H,1,6-8,11H2,2-4H3 |
InChIキー |
BJWVCKOHOCBKTF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
正規SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
同義語 |
1,3-Propanediol, 3-(4-allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy )- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



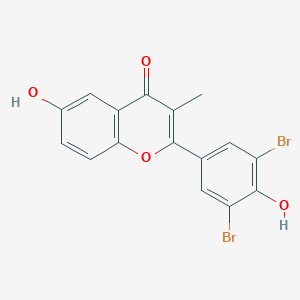
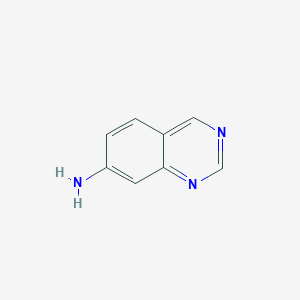
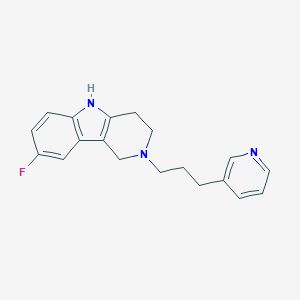
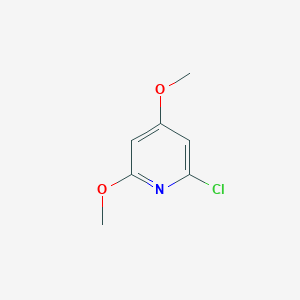
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
